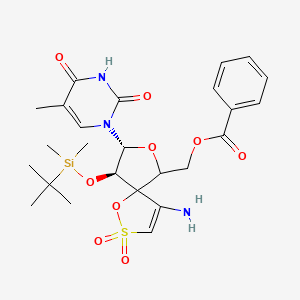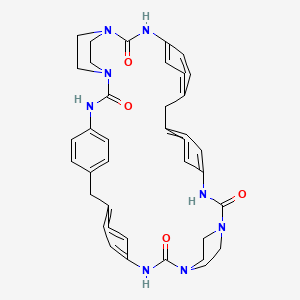
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog This compound is structurally related to purine nucleosides, which are essential components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring or sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be incorporated into nucleic acids, allowing researchers to study DNA and RNA interactions and functions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound can be used in the development of diagnostic tools and molecular probes for various biochemical assays.
作用机制
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of DNA and RNA synthesis, making it a valuable tool in antiviral and anticancer therapies. The compound may target specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic potential.
相似化合物的比较
Similar Compounds
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-alpha-D-ribofuranosyl)-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- is unique due to the presence of the phenylmethylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This structural modification can also influence the compound’s pharmacokinetic properties, potentially improving its efficacy and safety profile in therapeutic applications.
属性
| 134934-93-3 | |
分子式 |
C17H20N6O3 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-12(14(25)11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |
InChI 键 |
GVRDSEPZSRMDCT-ALYFQZSWSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
规范 SMILES |
C1=CC=C(C=C1)CNC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









